

An In-depth Technical Guide to Dimethyl Phthalate-13C2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl Phthalate-13C2*

Cat. No.: *B584817*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and safety information for **Dimethyl Phthalate-13C2**. This isotopically labeled compound is a critical tool for researchers, particularly in quantitative analytical studies where it serves as an internal standard.

Core Chemical Properties

Dimethyl Phthalate-13C2 (DMP-13C2) is a stable, isotopically labeled form of Dimethyl Phthalate (DMP).^[1] The inclusion of two Carbon-13 isotopes increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. This property is invaluable for its primary application as an internal standard in analytical chemistry to ensure accurate quantification of DMP in various matrices.

Identification and Structure

This table summarizes the key identifiers and structural information for **Dimethyl Phthalate-13C2**.

Property	Value	Reference
Chemical Name	Dimethyl Phthalate-13C2	[2]
Synonyms	1,2-Benzenedicarboxylic Acid 1,2-Dimethyl-13C2 Ester, Avolin-13C2, DMF-13C2, DMP-13C2	[2] [3]
CAS Number	1346598-73-9	[1] [3] [4]
Unlabeled CAS	131-11-3	[1] [3]
Molecular Formula	C ₈ ¹³ C ₂ H ₁₀ O ₄	[1] [2] [3]
Molecular Weight	196.17 g/mol	[1] [2]
SMILES	[13CH3]OC(C1=CC=CC=C1C(=O)[13CH3])=O	[1]

Physicochemical Properties

The following table details the physicochemical properties of Dimethyl Phthalate. The data presented here is for the unlabeled compound (CAS 131-11-3), which is expected to have nearly identical physical properties to its 13C2 labeled counterpart, with the exception of molecular weight.

Property	Value	Reference
Appearance	Colorless, oily liquid	[5][6][7]
Odor	Slight, aromatic	[5][6][7]
Melting Point	2 °C (36 °F)	[6]
Boiling Point	282 - 284 °C (540 - 543 °F)	[6]
Density	1.19 g/cm³ at 25 °C	[6]
Solubility in Water	~0.4% (4 g/L)	[5][6][8]
Vapor Pressure	0.002 - 0.01 mmHg at 20 °C	[6][7]
log P (Octanol/Water)	1.54 - 1.56	[5]
Refractive Index	n _{20/D} 1.515	
Storage	2-8°C, Refrigerator	[2]

Experimental Protocols: Analytical Methodologies

The quantification of Dimethyl Phthalate in environmental, biological, and commercial samples often employs chromatographic techniques. **Dimethyl Phthalate-13C2** is an ideal internal standard for these methods.

Gas Chromatography (GC)

GC is a widely used technique for the separation and analysis of phthalates.[9][10]

- Principle: Volatilized samples are separated based on their boiling points and interactions with a stationary phase within a capillary column.
- Detection Methods:
 - Mass Spectrometry (MS): Preferred for its high selectivity and ability to distinguish between the labeled internal standard (DMP-13C2) and the native analyte (DMP).[9] It provides structural information, confirming the identity of the compound.
 - Flame Ionization Detection (FID): A common detector, but less selective than MS.[9]

- Electron Capture Detection (ECD): Another detection option, though MS is generally favored to minimize interference.[9]
- Typical GC-MS Protocol Outline:
 - Sample Preparation: Samples (e.g., water, soil, beverage) are extracted using a suitable organic solvent or by Solid-Phase Microextraction (SPME).[11]
 - Internal Standard Spiking: A known amount of **Dimethyl Phthalate-13C2** is added to the sample extract before injection.
 - Injection: A small volume of the extract is injected into the GC inlet, where it is vaporized.
 - Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., BPX-5).[12] The column temperature is programmed to ramp up (e.g., from 100°C to 270°C) to elute the compounds.[12]
 - Detection: The separated compounds enter the MS detector, which ionizes the molecules and separates them based on their mass-to-charge ratio.
 - Quantification: The concentration of native DMP is calculated by comparing its peak area to the peak area of the known concentration of DMP-13C2.

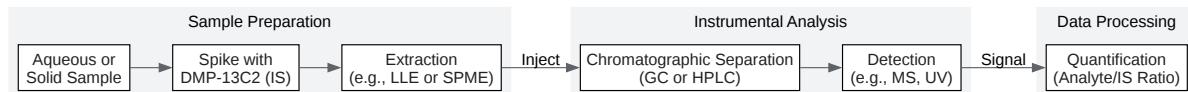
High-Performance Liquid Chromatography (HPLC)

HPLC is an alternative method for phthalate analysis, particularly for less volatile compounds or complex matrices.[9][13]

- Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases.
- Detection Methods:
 - UV Detection: Phthalates contain a benzene ring, which allows for detection using a UV detector.[13]

- Mass Spectrometry (HPLC-MS/MS): Offers higher sensitivity and selectivity, making it suitable for trace-level analysis.[10]
- Typical HPLC-UV Protocol Outline:
 - Sample Preparation: Water samples can often be filtered and directly injected after being mixed with an organic modifier like methanol.[13]
 - Internal Standard Spiking: A precise amount of DMP-13C2 is added to the prepared sample.
 - Injection: The sample is injected into the HPLC system.
 - Separation: Separation is achieved using a reverse-phase column (e.g., C18) with a mobile phase gradient, typically a mixture of water and an organic solvent like methanol or acetonitrile.
 - Detection: The eluting compounds pass through a UV detector set to a wavelength where phthalates absorb light.
 - Quantification: The native DMP concentration is determined by comparing its peak area to that of the DMP-13C2 internal standard.

Sample Preparation: Solid-Phase Microextraction (SPME)

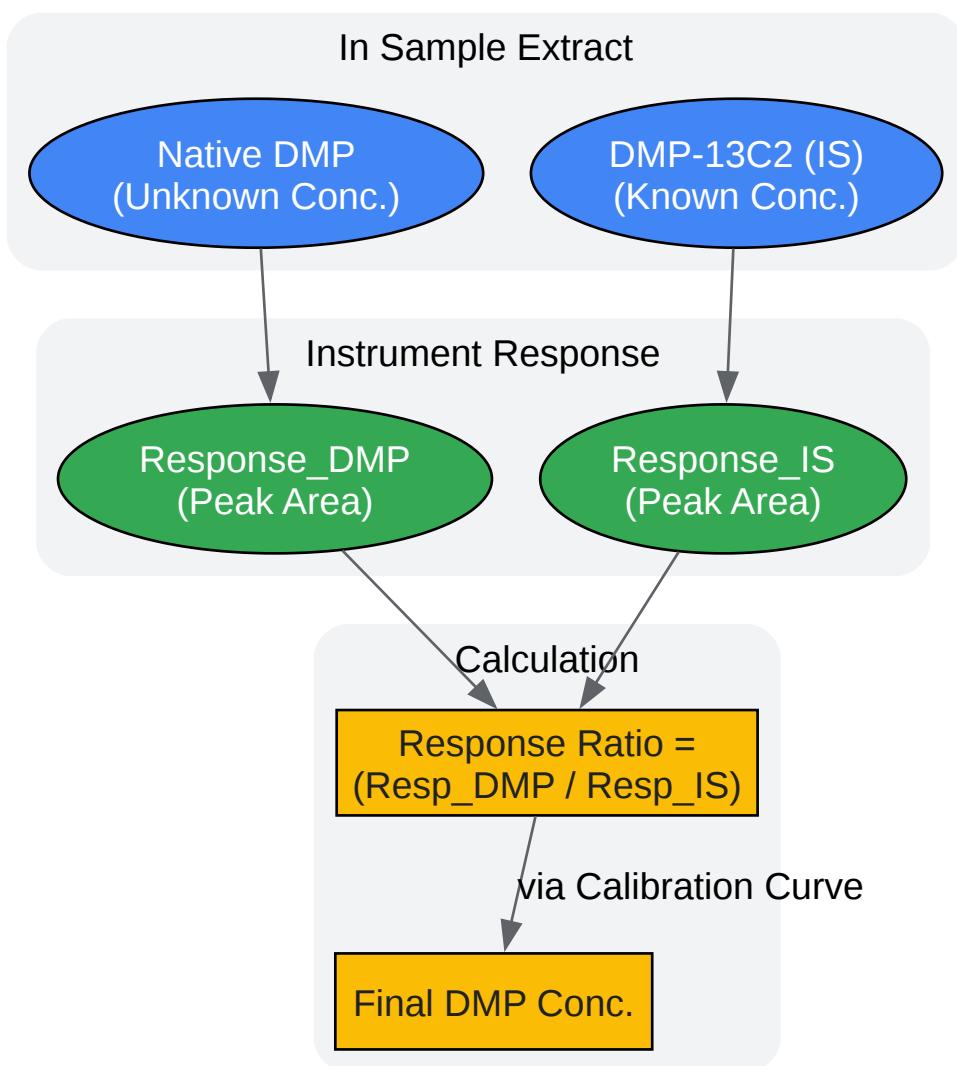

SPME is a solvent-free sample preparation technique that is effective for extracting phthalates from liquid samples like beverages.[11]

- Principle: A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. Analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the injection port of a GC for thermal desorption and analysis. [11]
- Advantages: SPME is a rapid, simple, and sensitive method that reduces solvent consumption and minimizes sample contamination.[11]

Visualizations

Analytical Workflow

The following diagram illustrates a general workflow for the determination of Dimethyl Phthalate using an internal standard.



[Click to download full resolution via product page](#)

General workflow for quantitative analysis of Dimethyl Phthalate.

Role of Internal Standard

This diagram shows the logical relationship in using **Dimethyl Phthalate-13C2** as an internal standard for quantifying native Dimethyl Phthalate.

[Click to download full resolution via product page](#)

Role of DMP-13C2 as an internal standard in quantification.

Safety and Handling

Based on the Safety Data Sheet (SDS) for unlabeled Dimethyl Phthalate, the following hazards and precautions should be noted. Users should always consult the specific SDS for **Dimethyl Phthalate-13C2** provided by the supplier.

- Hazards:
 - Causes eye irritation.[14]

- Harmful to aquatic life.
- May cause respiratory tract irritation upon inhalation of high concentrations of mists or sprays.[\[8\]](#)
- Can be absorbed through the skin with prolonged contact.[\[8\]](#)
- Handling:
 - Use with adequate ventilation and wear suitable protective clothing, gloves, and eye/face protection.[\[7\]](#)[\[8\]](#)
 - Wash hands thoroughly after handling.[\[14\]](#)
 - Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[\[7\]](#)[\[8\]](#)
- First Aid:
 - Eyes: Immediately flush with running water for at least 15 minutes.[\[7\]](#) If irritation persists, seek medical attention.[\[14\]](#)
 - Skin: Take off contaminated clothing and rinse skin with water.
 - Inhalation: Move to fresh air.
 - Ingestion: Do NOT induce vomiting. If ingested, seek medical advice immediately.[\[7\]](#)

Applications

The primary application of **Dimethyl Phthalate-13C2** is as a labeled internal standard for the accurate quantification of Dimethyl Phthalate in various samples.[\[2\]](#) This is crucial for:

- Environmental Monitoring: Testing for DMP in water, soil, and air samples.
- Food Safety: Detecting DMP contamination in food and beverages.[\[11\]](#)
- Toxicology Studies: Investigating the metabolic fate and effects of DMP. The unlabeled form is an endocrine disruptor that can induce oxidative stress.[\[1\]](#)[\[15\]](#)

- Product Quality Control: Ensuring products like plastics, coatings, and cosmetics meet regulatory limits for phthalate content.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dimethyl Phthalate-13C2 | LGC Standards [lgcstandards.com]
- 4. DiMethyl Phthalate-13C2 | 1346598-73-9 [chemicalbook.com]
- 5. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]
- 6. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. The dynamic analysis of dimethyl phthalate in electro-fenton degradation process and determination of dimethyl phthalate residues in beverages based on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. trc-corp.com [trc-corp.com]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl Phthalate-13C2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b584817#dimethyl-phthalate-13c2-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com